N-isopropyl-2-mercaptobenzamide
Description
N-Isopropyl-2-mercaptobenzamide is a sulfur-containing benzamide derivative characterized by a thiol (-SH) group at the 2-position of the benzamide scaffold and an isopropyl substituent on the nitrogen atom. This compound belongs to a broader class of 2-substituted benzamides, which are studied for their diverse physicochemical properties and applications in medicinal chemistry, materials science, and coordination chemistry.
The compound’s IR spectrum would likely exhibit characteristic bands for N-H stretching (~3850 cm⁻¹), aromatic C-H stretching (~2970–3100 cm⁻¹), and C-S stretching (~616–690 cm⁻¹), based on comparisons with related mercapto-benzazole systems .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-propan-2-yl-2-sulfanylbenzamide |
InChI |
InChI=1S/C10H13NOS/c1-7(2)11-10(12)8-5-3-4-6-9(8)13/h3-7,13H,1-2H3,(H,11,12) |
InChI Key |
JQSJHMPAFHSPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
2-Aminobenzamides
2-Aminobenzamides feature an amino (-NH₂) group at the 2-position instead of a mercapto group. This substitution significantly alters electronic properties: the amino group is electron-donating, enhancing aromatic ring reactivity, while the mercapto group in N-isopropyl-2-mercaptobenzamide is moderately electron-withdrawing. Comparative studies highlight that 2-aminobenzamides exhibit higher solubility in polar solvents due to hydrogen bonding from -NH₂, whereas the thiol group in the target compound may reduce solubility but improve metal-binding capacity .
2-Mercaptobenzimidazoles
2-Mercaptobenzimidazole derivatives, such as those synthesized via dibromoalkane coupling (Table 2 in ), share the thiol functionality but incorporate a benzimidazole ring instead of a benzamide. The benzimidazole core enhances aromatic π-stacking interactions and thermal stability, making these compounds preferable in materials science. In contrast, the amide group in this compound offers hydrogen-bonding sites for molecular recognition applications .
Physicochemical Properties
Key physicochemical parameters for select analogs are summarized below based on available
The isopropyl group in this compound reduces crystallinity compared to unsubstituted analogs, as bulky substituents often disrupt packing efficiency. This contrasts with 2-mercaptobenzimidazoles, which form stable crystals suitable for X-ray diffraction studies .
Spectroscopic and Analytical Data
- IR Spectroscopy: The C-S stretching vibrations in this compound (616–690 cm⁻¹) align with those observed in 2-mercaptobenzimidazoles, confirming the thiol group’s presence . The absence of -NH₂ stretching (~3400 cm⁻¹) distinguishes it from 2-aminobenzamides.
- Mass Spectrometry: A molecular ion peak at m/z 217 (M+1) suggests a molecular weight consistent with the proposed structure, though higher than simpler 2-aminobenzamides .
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